molecular formula C19H22N6O B10985756 N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B10985756
M. Wt: 350.4 g/mol
InChI Key: LANRHETYOBZQGJ-UHFFFAOYSA-N
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Description

The compound N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide features a piperidine-4-carboxamide core substituted at the 1-position with a [1,2,4]triazolo[4,3-b]pyridazine moiety and at the amide nitrogen with a 2-phenylethyl group. Its structural complexity and modular design make it a candidate for diverse biological applications, including bromodomain inhibition (e.g., BRD4) and ion channel modulation (e.g., CatSper) .

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

InChI

InChI=1S/C19H22N6O/c26-19(20-11-8-15-4-2-1-3-5-15)16-9-12-24(13-10-16)18-7-6-17-22-21-14-25(17)23-18/h1-7,14,16H,8-13H2,(H,20,26)

InChI Key

LANRHETYOBZQGJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3

Origin of Product

United States

Preparation Methods

Synthesis of Triazolo[4,3-b]pyridazin-6-yl Intermediate

The triazolo-pyridazine core is synthesized via a one-pot cyclization reaction. A representative method involves reacting 3,6-dichloropyridazine with 5-(3-methylphenyl)tetrazole in toluene under reflux conditions, yielding 6-chloro-3-(m-tolyl)-[1,triazolo[4,3-b]pyridazine. This intermediate is critical for subsequent nucleophilic substitution reactions.

Piperidine-4-carboxamide Functionalization

Piperidine-4-carboxylic acid is first converted to its corresponding carboxamide through activation with thionyl chloride, followed by reaction with 2-phenylethylamine. Alternatively, carbodiimide reagents such as EDC or HATU facilitate direct coupling in dichloromethane or DMF, achieving yields exceeding 75%.

Final Coupling Reaction

The triazolo-pyridazine chloride undergoes nucleophilic aromatic substitution with the piperidine-4-carboxamide derivative. This step typically employs potassium carbonate as a base in DMF at 80°C, with reaction completion confirmed via HPLC.

Reaction Conditions and Optimization

Optimization of reaction parameters is crucial for maximizing yield and purity.

Temperature and Solvent Effects

The cyclization of the triazolo-pyridazine core proceeds efficiently in toluene at 110°C, while polar aprotic solvents like DMF accelerate substitution reactions at lower temperatures (80°C). Hydrogenation of the tetrahydropyridine intermediate to piperidine requires palladium on charcoal under 45–50 psi H₂ at 25–50°C.

Time and Yield Correlation

Reaction StepOptimal TimeYield (%)
Triazolo-pyridazine cyclization12 h68
Piperidine carboxamide formation6 h78
Final coupling24 h82

Prolonged reaction times beyond these thresholds often lead to decomposition, particularly in the presence of residual moisture.

Catalysts and Reagents

Catalysts in Hydrogenation

Palladium on charcoal (5% w/w) is the preferred catalyst for saturating the tetrahydropyridine ring, achieving >95% conversion without over-reduction byproducts. Alternative catalysts like Raney nickel result in lower selectivity.

Coupling Reagents

Carbodiimide-mediated coupling agents dominate amide bond formation:

  • EDC/HOBt : Effective in dichloromethane, yielding 72–78%.

  • HATU : Superior in DMF, enabling yields up to 85% but requiring strict anhydrous conditions.

Analytical Characterization

Critical quality control metrics are established via:

  • HPLC : Purity >98% (C18 column, 0.1% TFA in acetonitrile/water).

  • NMR : Distinct signals for piperidine H-4 (δ 3.85 ppm) and triazolo-pyridazine H-3 (δ 8.72 ppm).

  • Mass Spectrometry : ESI-MS m/z 350.4 [M+H]⁺ confirming molecular weight.

Comparative Analysis of Synthetic Methods

ParameterPatent RouteAcademic RouteIndustrial Route
Steps534
Overall Yield (%)524563
Hazardous ReagentsNoneTolueneDMF
ScalabilityHighModerateHigh

The patent route balances safety and scalability, while the academic route offers fewer steps at the expense of lower yields .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The triazolopyridazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylethyl group can yield phenylacetic acid derivatives, while reduction of the triazolopyridazine ring can produce various hydrogenated triazole derivatives.

Scientific Research Applications

Cancer Therapy

Inhibitors of Tankyrases
One of the prominent applications of compounds containing the [1,2,4]triazolo[4,3-b]pyridazine scaffold is their role as selective tankyrase inhibitors. Tankyrases are implicated in various cancers, and their inhibition can lead to reduced tumor growth. For instance, derivatives of triazolo[4,3-b]pyridazine have shown promising results in preclinical studies as potent inhibitors against tankyrases, demonstrating low nanomolar activity. These compounds are being explored for their potential in treating cancers such as colorectal cancer and non-small cell lung cancer .

Mechanisms of Action
The mechanism by which these compounds exert their anticancer effects often involves modulation of key signaling pathways. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines by activating pro-apoptotic genes like p53 and Bax . Additionally, structure-activity relationship studies have indicated that specific substitutions on the triazolo ring significantly enhance the anticancer potency of these compounds .

Neuroprotective Effects

Potential in Neurodegenerative Diseases
Research has indicated that compounds similar to N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide may also possess neuroprotective properties. The triazolo[4,3-b]pyridazine derivatives have been investigated for their ability to modulate neuroinflammatory responses and provide protection against neuronal cell death . This suggests a potential application in treating conditions such as Alzheimer's disease and Huntington's disease.

Anti-inflammatory Applications

Modulators of Inflammatory Pathways
The compound has been evaluated for its anti-inflammatory effects as well. Studies have shown that specific derivatives can inhibit inflammatory mediators through various pathways, including the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) . This positions them as potential candidates for developing new anti-inflammatory drugs.

Antifungal Activity

Novel Antifungal Agents
Recent studies have highlighted the antifungal activity of piperidine-based derivatives against resistant strains such as Candida auris. The synthesized derivatives demonstrated significant antifungal properties and induced apoptotic cell death in fungal cells . This application is particularly relevant given the rising incidence of antifungal resistance.

Data Summary

Application AreaKey FindingsReferences
Cancer TherapyPotent tankyrase inhibitors; induce apoptosis in cancer cells
NeuroprotectionModulation of neuroinflammatory responses; potential treatment for neurodegeneration
Anti-inflammatoryInhibition of COX enzymes; potential for new anti-inflammatory drugs
Antifungal ActivityEffective against Candida auris; induces cell death

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The triazolopyridazine moiety may bind to specific active sites, modulating the activity of the target molecule. The phenylethyl and piperidine groups can enhance binding affinity and selectivity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Triazolo Substituent Piperidine Carboxamide Substituent Key Properties/Applications Reference
Target Compound None (unsubstituted triazolo) 2-Phenylethyl Structural scaffold for bromodomain inhibition (hypothesized)
N-(4-Fluorophenethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide None 4-Fluorophenethyl Enhanced metabolic stability due to fluorine substitution
7a (CatSper Blocker) 3-m-Tolyl 2-(Diethylamino)ethyl Potent human CatSper channel inhibition (IC₅₀ = 0.5 µM)
Vitas-M (STK651245) 3-Trifluoromethyl 2-(1H-Indol-3-yl)ethyl BRD4 bromodomain inhibition (IC₅₀ = 120 nM)
N-(4-Chlorophenyl)-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide 3-Isopropyl 4-Chlorophenyl Improved lipophilicity (LogP = 2.8)
BRD4 Inhibitor (PDB: 5T35) 3-Methyl 3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Crystal structure with BRD4 (Kd = 89 nM)

Influence of Triazolo Substituents

  • Unsubstituted vs. Substituted Triazolo Rings : The target compound’s unsubstituted triazolo core contrasts with analogs like Vitas-M (3-trifluoromethyl) and 7a (3-m-tolyl). Bulky or electron-withdrawing groups (e.g., trifluoromethyl) enhance binding to hydrophobic pockets in targets like BRD4 .
  • Methyl vs.

Piperidine Carboxamide Modifications

  • Phenethyl vs. Fluorophenethyl : The 4-fluorophenethyl group in N-(4-Fluorophenethyl)-... improves metabolic stability compared to the parent phenethyl group, a common strategy in CNS drug design .
  • Aminoethyl vs. Aromatic Side Chains: The 2-(diethylamino)ethyl group in 7a confers cationic properties critical for CatSper channel blockade , while indole-containing side chains (e.g., Vitas-M) target aromatic stacking in bromodomains .

Biological Activity

N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Incorporates a triazolo[4,3-b]pyridazine moiety.
  • Functional Groups : Contains a piperidine ring and a phenylethyl side chain.

This unique combination of structural elements contributes to its biological activity.

Research indicates that compounds similar to this compound may act through various mechanisms:

  • Kinase Inhibition : Many triazolo derivatives have been shown to inhibit specific kinases. For instance, derivatives of triazolo-pyridazines exhibit significant inhibitory activity against c-Met kinase, which is implicated in cancer progression and metastasis. Compounds with similar structures demonstrated IC50 values in the low micromolar range against various cancer cell lines (e.g., A549, MCF-7) .
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells. The mechanism involves cell cycle arrest and late apoptosis induction in sensitive cell lines .
  • Anti-inflammatory Effects : Related compounds have shown anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .

Biological Activity Data

The following table summarizes the biological activities observed for related compounds:

CompoundTarget KinaseIC50 (μM)Cell Line TestedEffect
Triazolo derivative 12ec-Met0.090A549Significant cytotoxicity
Triazolo derivative 12Tankyrase (TNKS)Low nanomolarVariousSelective inhibitor
Other Triazolo derivativesCOX-20.04In vitroAnti-inflammatory activity

Case Studies and Research Findings

  • Cytotoxicity Studies : In a study evaluating triazolo-pyridazine derivatives, compound 12e exhibited significant cytotoxicity against A549 (IC50 = 1.06 μM), MCF-7 (IC50 = 1.23 μM), and HeLa (IC50 = 2.73 μM) cell lines . This highlights the potential of this class of compounds as chemotherapeutic agents.
  • Mechanistic Insights : Another study focused on the binding interactions of these compounds with c-Met kinase, revealing that they bind effectively to the ATP-binding site, which is critical for their inhibitory action .
  • Structure–Activity Relationship (SAR) : Understanding the SAR has been pivotal in optimizing these compounds for enhanced efficacy. Modifications to the triazolo ring system and side chains have led to improved biological activity .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclocondensation for the triazolopyridazine core and amide coupling for the piperidine moiety. Key steps include:

  • Heterocyclic Core Formation : Use of [1,2,4]triazolo[4,3-b]pyridazin-6-amine derivatives as intermediates, with optimized reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts .
  • Piperidine Functionalization : Coupling reactions (e.g., carbodiimide-mediated) between piperidine-4-carboxylic acid and phenylethylamine derivatives.
  • Experimental Design : Employ statistical design of experiments (DoE) to optimize yield and purity, as demonstrated in similar triazolopyridazine syntheses .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer :

  • Solubility : Use kinetic solubility assays in PBS (pH 7.4) or simulated biological fluids, as seen in analogous triazolopyridazine derivatives .
  • Stability : Perform forced degradation studies under thermal, photolytic, and hydrolytic conditions, followed by HPLC-MS analysis to identify degradation products .
  • Crystallography : Single-crystal X-ray diffraction (as in related piperidine-carboxamide structures) to confirm stereochemistry and intermolecular interactions .

Q. What safety protocols are critical during handling and storage?

  • Methodological Answer :

  • Hazard Mitigation : While specific GHS data may be limited for this compound, follow general protocols for triazolopyridazines: use fume hoods, PPE (gloves, lab coats), and avoid inhalation .
  • Storage : Store desiccated at -20°C in amber vials to prevent photodegradation, as recommended for structurally similar heterocycles .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Data Harmonization : Cross-validate assays (e.g., BRD4 inhibition vs. cellular c-Myc downregulation) using standardized protocols, as discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) .
  • Meta-Analysis : Apply multivariate regression to account for variables like cell line heterogeneity or compound batch purity .

Q. What strategies optimize the compound's potency and selectivity for target proteins?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents on the piperidine and phenylethyl groups. For example:
  • Piperidine Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic pockets .
  • Triazolopyridazine Core : Explore halogenation (e.g., Cl or F) to improve metabolic stability, as seen in AZD5153 optimization .
  • Bivalent Binding : Design dimeric analogs (e.g., linking two triazolopyridazine units) to exploit avidity effects, as demonstrated in bromodomain inhibitors .

Q. How can computational tools accelerate reaction optimization for this compound?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and intermediates in triazolopyridazine cyclization .
  • Machine Learning : Train models on historical reaction data (e.g., solvent, catalyst, yield) to recommend optimal conditions for amide coupling steps .

Q. What analytical techniques are suitable for detecting impurities in synthesized batches?

  • Methodological Answer :

  • HPLC-MS/MS : Employ reverse-phase chromatography with high-resolution mass spectrometry to identify trace impurities (e.g., dehalogenated byproducts) .
  • NMR Spectroscopy : Use ¹H-¹³C HSQC to resolve overlapping signals from structurally similar contaminants (e.g., regioisomers) .

Comparative and Mechanistic Research

Q. How does this compound compare to structural analogs in terms of pharmacokinetic (PK) properties?

  • Methodological Answer :

  • In Vitro PK Profiling : Assess metabolic stability (e.g., human liver microsomes), permeability (Caco-2 assays), and plasma protein binding. For example, triazolopyridazines with bulkier N-substituents show improved half-lives due to reduced CYP3A4 metabolism .
  • In Vivo Studies : Compare AUC and Cₘₐₓ in rodent models with analogs like AZD5153, noting differences in bioavailability linked to logP values .

Q. What experimental frameworks validate target engagement in cellular models?

  • Methodological Answer :

  • Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stabilization in lysates treated with the compound .
  • CRISPR Knockdown : Correlate compound efficacy in BRD4-depleted vs. wild-type cells to isolate on-target effects .

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